Thermodynamic Stability Tradeoff: Aminotryptophan Incorporation Lowers Protein Tm by Approximately 20°C
Global substitution of tryptophan with aminotryptophans (4-aminotryptophan and 5-aminotryptophan) in the barstar protein results in a melting temperature (Tm) reduction of approximately 20°C relative to wild-type barstar, demonstrating a measurable structure–function tradeoff that must be accounted for in protein engineering applications [1]. This thermal destabilization is accompanied by strongly reduced unfolding cooperativity and substantial loss of folding free energy [2].
| Evidence Dimension | Protein Thermal Stability (Melting Temperature) |
|---|---|
| Target Compound Data | Tm reduced by approximately 20°C (4-NH₂-Trp-barstar and 5-NH₂-Trp-barstar) |
| Comparator Or Baseline | Wild-type barstar (canonical tryptophan-containing) |
| Quantified Difference | ΔTm ≈ −20°C |
| Conditions | Barstar protein (Bacillus amyloliquefaciens intracellular barnase inhibitor); global Trp→aminotryptophan substitution via ribosomal translation with expanded genetic code |
Why This Matters
Researchers must select aminotryptophan variants with the awareness that acquiring novel pH-sensitive fluorescence functionality comes at the expense of substantial protein stability loss, which is critical for applications requiring native-like folding or thermal robustness.
- [1] Rubini M, Lepthien S, Golbik R, Budisa N. Aminotryptophan-containing barstar: structure–function tradeoff in protein design and engineering with an expanded genetic code. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. 2006;1764(7):1147-1158. DOI: 10.1016/j.bbapap.2006.04.012. View Source
- [2] Rubini M, Lepthien S, Golbik R, Budisa N. PDB Entry 2HXX: Aminotryptophan Barstar. RCSB Protein Data Bank. Deposited 2006-08-04. DOI: 10.2210/pdb2hxx/pdb. View Source
